N-(benzyloxy)-2-iodobenzamide
Description
N-(Benzyloxy)-2-iodobenzamide is a halogenated benzamide derivative characterized by a benzyloxy group (-OCH₂C₆H₅) attached to the nitrogen atom of the benzamide scaffold and an iodine substituent at the ortho position of the aromatic ring. The iodine atom enhances electrophilicity, facilitating C–H activation or halogen-exchange reactions, while the benzyloxy group may influence solubility and steric effects in catalytic systems .
Properties
IUPAC Name |
2-iodo-N-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c15-13-9-5-4-8-12(13)14(17)16-18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORLEEQLGZRGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Finkelstein reaction offers a viable route for introducing iodine at the ortho position of benzamide derivatives. This method leverages halogen exchange, substituting bromine with iodine under catalytic conditions.
Synthetic Procedure
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Starting Material : N-(Benzyloxy)-2-bromobenzamide is synthesized via amidation of 2-bromobenzoic acid with O-benzyl hydroxylamine using carbodiimide coupling agents.
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Iodination :
Yield and Limitations
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Yield : 66% (reported for analogous 2-iodobenzamide synthesis).
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Challenges : Requires high-pressure equipment and inert atmosphere. Competing side reactions (e.g., dehalogenation) may reduce efficiency.
Direct Amidation via Acid Chloride Intermediate
Reaction Overview
This two-step approach involves converting 2-iodobenzoic acid to its acid chloride, followed by coupling with O-benzyl hydroxylamine.
Synthetic Procedure
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Acid Chloride Formation :
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Amide Coupling :
Yield and Limitations
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Yield : ~70–80% (estimated from analogous benzamide syntheses).
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Challenges : Thionyl chloride handling requires stringent safety measures. Moisture sensitivity necessitates anhydrous conditions.
One-Pot Coupling Using Transition Metal Catalysts
Reaction Overview
Palladium-catalyzed cross-coupling enables direct introduction of the benzyloxy group to 2-iodobenzamide precursors.
Synthetic Procedure
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Starting Material : 2-Iodobenzamide.
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Coupling Reaction :
Yield and Limitations
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Yield : 50–60% (extrapolated from similar Ullmann-type couplings).
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Challenges : Ligand and catalyst costs; competing homocoupling of aryl halides.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Yield | 66% | 70–80% | 50–60% |
| Reaction Time | 24 h | 6–8 h | 12 h |
| Key Equipment | Autoclave | Standard glassware | Schlenk line |
| Scalability | Moderate | High | Low |
| Cost Efficiency | Low | Moderate | High |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions: N-(benzyloxy)-2-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to a benzoyl group, and the amide group can undergo reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include benzoyl derivatives.
Reduction Reactions: Products include primary amines.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Chemistry: N-(benzyloxy)-2-iodobenzamide is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules through coupling reactions .
Biology and Medicine: Its structural features make it a candidate for studying interactions with biological targets .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for the production of various functionalized compounds .
Mechanism of Action
The mechanism of action of N-(benzyloxy)-2-iodobenzamide involves its interaction with specific molecular targets. The benzyloxy group can engage in hydrogen bonding and π-π interactions, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(benzyloxy)-2-iodobenzamide with structurally related 2-iodobenzamide derivatives, focusing on substituent effects, synthetic yields, physical properties, and applications.
Table 1: Comparative Analysis of 2-Iodobenzamide Derivatives
Key Comparative Insights
Substituent Effects on Reactivity and Solubility
- The benzyloxy group in this compound introduces steric bulk and moderate electron-withdrawing effects, which may slow reaction rates in cross-coupling compared to smaller substituents like -NH₂ or -F .
- Halogen Influence : Replacing iodine with bromine (e.g., 2-bromo-benzamide) reduces electrophilicity, leading to longer reaction times for comparable yields in Pd-catalyzed reactions .
Biological and Diagnostic Applications Radioiodinated benzamides (e.g., [¹²⁵I]PIMBA) demonstrate high tumor uptake in prostate cancer imaging, underscoring the role of iodine in enhancing binding affinity to sigma receptors . Derivatives like N-(3-fluorophenyl)-2-iodobenzamide are intermediates in antiviral drug synthesis, where fluorine improves metabolic stability .
Copper-catalyzed modular assembly (e.g., compound 5h, 190–191°C) highlights the versatility of 2-iodobenzamides in constructing polyheterocyclic scaffolds .
Physical Properties Melting points vary significantly with substituents: electron-withdrawing groups (e.g., -NO₂, -CN) in benzothiazole analogs increase melting points (e.g., 209–211°C for 2c) , while bulky aryl groups (e.g., biphenyl) may reduce crystallinity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(benzyloxy)-2-iodobenzamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution between 2-iodobenzoyl chloride and O-benzylhydroxylamine in anhydrous dichloromethane (DCM) under an inert atmosphere. Triethylamine is used as a base to deprotonate the hydroxylamine. Reaction optimization includes temperature control (0–25°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride). Purification involves flash chromatography (hexane/EtOAc gradients) to isolate the product in yields of 60–75% . Alternative routes include Pd-catalyzed cross-electrophile coupling of 1-(benzyloxy)-2-iodobenzene with carboxamide precursors .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?
- Methodological Answer :
- 1H NMR : Aromatic protons appear as multiplet signals (δ 7.2–8.1 ppm), with distinct deshielding due to the iodine atom. The benzyloxy group shows a singlet for the CH2 group (δ ~4.8 ppm).
- 13C NMR : The carbonyl carbon (C=O) resonates at δ ~165 ppm, while the iodine-bearing aromatic carbon appears at δ ~95 ppm.
- IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch).
- Mass Spectrometry : Molecular ion peak at m/z 381 (M⁺) confirms the molecular formula C14H12INO2 .
- X-ray Crystallography : Resolves spatial arrangement, with halogen bonding between iodine and adjacent atoms .
Q. How does the iodine substituent influence the compound’s stability, and what storage conditions are recommended?
- Methodological Answer : The iodine atom increases susceptibility to photodegradation. Storage under inert gas (N2/Ar) at –20°C in amber vials is advised. Decomposition is monitored via periodic TLC and NMR to detect iodine loss or benzyloxy cleavage. Stability studies in DMSO show <5% degradation over 30 days when stored at –80°C .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in Pd-catalyzed cross-coupling reactions?
- Methodological Answer : The iodine atom acts as a leaving group in Suzuki-Miyaura couplings , enabling biaryl formation. Using Pd(PPh3)4 (5 mol%) and K2CO3 in DMF at 80°C, the reaction proceeds via oxidative addition of Pd(0) to the C–I bond, followed by transmetallation with aryl boronic acids. Computational studies (DFT) highlight the role of steric hindrance from the benzyloxy group in regioselectivity . Competing pathways (e.g., C–H activation) are suppressed by ligand choice (e.g., SPhos) .
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enzyme inhibition?
- Methodological Answer :
- Substitution Patterns : Para-substituted benzyloxy groups (e.g., –NO2, –CF3) enhance binding to kinase active sites (IC50 reduction by 40–60%).
- Halogen Replacement : Bromine or chlorine at the 2-position reduces potency (IC50 increases 2–3×), confirming iodine’s critical role in halogen bonding.
- Assays : Competitive fluorescence polarization assays with FITC-labeled ATP validate inhibition of tyrosine kinases (e.g., EGFR). Molecular docking (AutoDock Vina) correlates steric/electronic properties with activity .
Q. What computational tools predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : GROMACS simulations (20 ns) reveal stable binding conformations with β-tubulin, driven by halogen bonding (I···O=C).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : B3LYP/6-31G* calculations quantify interaction energies (ΔG = –8.2 kcal/mol for iodine–backbone carbonyl).
- Pharmacophore Modeling : Phase (Schrödinger) identifies critical features: amide carbonyl, iodine, and benzyloxy groups .
Q. How is this compound utilized in synthesizing heterocyclic scaffolds?
- Methodological Answer : The compound serves as a precursor for indole derivatives via intramolecular Heck reactions . Conditions: Pd(OAc)2 (2 mol%), PPh3 (4 mol%), and K2CO3 in DMF at 100°C for 12 hours. Cyclization yields 5-membered rings with >80% regioselectivity. Mechanistic studies (Hammett plots) indicate electron-withdrawing groups accelerate cyclization .
Key Research Challenges
- Contradictions in Catalytic Systems : reports Pd-catalyzed coupling with high yields, while notes competing pathways requiring ligand optimization.
- Biological Mechanism Gaps : Limited crystallographic data on target binding (e.g., β-tubulin) necessitates further structural studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
